5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole
Description
5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole (molecular formula: C₆H₉ClN₂O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 3-chloropropyl chain at position 5. Its SMILES notation is CC1=NOC(=N1)CCCCl, and its InChI key is MSCDMPDSOLPNSJ-UHFFFAOYSA-N . The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the oxadiazole ring and increased lipophilicity from the chloropropyl chain. Predicted collision cross-section (CCS) values for its adducts range from 146.4 Ų ([M+H]⁺) to 161.6 Ų ([M+Na]⁺), suggesting utility in mass spectrometry-based analyses .
Properties
IUPAC Name |
5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCDMPDSOLPNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropionyl chloride with a suitable hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropyl Group
The 3-chloropropyl substituent at position 5 is a key reactive site due to the electrophilic chlorine atom. This group can undergo nucleophilic substitution (S<sub>N</sub>2) with amines, alkoxides, or thiols:
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Example Reaction :
Similar substitutions are reported in 5-(chloromethyl)-1,2,4-oxadiazole derivatives, where the chlorine atom is replaced by nucleophiles to enhance bioactivity .
Boulton-Katritzky Rearrangement (BKR)
The 1,2,4-oxadiazole ring can undergo BKR, a base-mediated rearrangement involving nucleophilic attack at the N(2) position. For example:
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Reaction Pathway :
This rearrangement is facilitated by the polarized O–N bond in the oxadiazole ring . Substituents at C(3) and C(5) influence reaction kinetics and product stability.
Photochemical Rearrangements
Under UV irradiation, the oxadiazole ring may undergo cleavage to form reactive intermediates (e.g., nitrenes or zwitterions), leading to novel heterocycles:
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Example Transformation :
Photochemical reactions of 5-aryl-1,2,4-oxadiazoles yield products like oxazolines or quinazolinones . The chloropropyl chain may stabilize intermediates or direct regioselectivity.
Ring-Opening Reactions
The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
The presence of electron-withdrawing groups (e.g., chlorine) accelerates ring-opening .
Cross-Coupling Reactions
The chloropropyl group may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), though limited data exists for aliphatic chlorides. Aryl-substituted analogs show reactivity in Pd-mediated couplings .
Biological Activity-Driven Modifications
Analogous 1,2,4-oxadiazoles with haloalkyl substituents exhibit enhanced pharmacological properties. For example:
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Nematocidal Activity : 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles show LC<sub>50</sub> values as low as 2.8 µg/mL against Bursaphelenchus xylophilus .
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HDAC Inhibition : 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit HDAC-1 at IC<sub>50</sub> = 8.2–12.1 nM .
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole derivatives. In particular, 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole has shown promising results against various bacterial strains.
- Antibacterial Properties : A study reported that oxadiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole showed minimum inhibitory concentration (MIC) values indicating effective bacteriostatic activity against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values were notably lower than those of standard antifungal agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. Research indicates that many compounds within this class can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, studies have shown that derivatives like 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole can significantly reduce cell viability in glioblastoma cell lines through mechanisms involving DNA damage and caspase activation .
- Case Studies : In vitro assays demonstrated that certain synthesized oxadiazoles exhibited IC50 values comparable to established chemotherapeutic agents. For instance, compounds derived from similar structures showed IC50 values as low as 0.19 µM against human colon cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazoles are another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways.
- Biological Evaluation : Research indicates that certain oxadiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models. For example, compounds similar to 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole were found to decrease levels of TNF-alpha and IL-6 in inflammatory models .
Agricultural Applications
Beyond medicinal uses, 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole and its derivatives have potential applications in agriculture.
- Pesticidal Activity : The compound has been evaluated for its effectiveness as an insecticide and herbicide. Studies suggest that oxadiazoles can disrupt pest life cycles and inhibit weed growth through various mechanisms .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole can be contextualized by comparing it with analogous 1,2,4-oxadiazoles differing in substituents, chain length, or halogenation. Key compounds and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Chain Length and Reactivity :
- The chloropropyl chain in the target compound provides greater flexibility and lipophilicity compared to shorter-chain analogs like 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (C₄H₅ClN₂O). Longer chains may enhance membrane permeability in biological applications .
- Conversely, shorter chains (e.g., chloromethyl) improve synthetic accessibility, as evidenced by higher yields (80%) in analogous syntheses .
Substituent Effects: Aromatic vs. Aliphatic Substituents: Replacing the chloropropyl group with aromatic rings (e.g., 3-chlorophenyl or 4-bromophenyl) significantly increases molecular weight and alters electronic properties. Halogen Variation: Fluorine substitution (e.g., 5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole) introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic substitutions .
Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl or chloromethyl) are synthesized in higher yields (70–80%) via straightforward cycloadditions or nitrile oxide routes .
Applications and Commercial Availability :
- While 5-(3-chlorophenyl)-3-methyl-1,2,4-oxadiazole is discontinued commercially, its analogs like 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole remain available for research, highlighting the demand for halogenated derivatives in drug discovery .
Table 2: Predicted Collision Cross-Section (CCS) Comparison
Biological Activity
5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and possesses various other pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Overview of Oxadiazole Derivatives
Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been particularly noted for their anticancer, anti-inflammatory, antibacterial, and antifungal properties. The structural modifications of these compounds significantly influence their biological efficacy.
Anticancer Activity
Recent studies have shown that various 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For example:
- Compound 1 (a derivative related to 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole) demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 cells .
- Another study highlighted that certain oxadiazole derivatives could inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been extensively investigated:
- A recent study found that analogs of oxadiazoles showed strong activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 µM for specific derivatives .
- Additionally, compounds derived from oxadiazoles exhibited good inhibitory effects against both gram-positive and gram-negative bacteria .
Other Biological Activities
- Anti-inflammatory : Some oxadiazole derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators.
- Antiparasitic : Research has indicated that certain oxadiazoles possess activity against malaria parasites, with some derivatives demonstrating IC50 values below 40 nM against Plasmodium falciparum .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the oxadiazole ring can enhance or reduce potency:
- Substituents at the C-3 position have been shown to significantly affect antimicrobial activity .
- The introduction of halogen groups or alkyl chains can improve the selectivity and efficacy against specific cell lines or pathogens.
Case Studies
Several case studies illustrate the efficacy of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole and its derivatives:
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound 1 | Anticancer | HeLa | 92.4 |
| Compound 12 | Antimicrobial | S. aureus | 2 |
| Compound 3a | Anticancer | MCF-7 | 4.24 |
| Compound X | Antimalarial | P. falciparum | <0.04 |
Q & A
Q. What are the optimal synthetic routes for 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole, and how can reaction conditions be tailored to enhance yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 3-methyl-1,2,4-oxadiazole derivatives are often synthesized via condensation of amidoximes with chlorinated reagents. In a related study, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole was synthesized using 5-(chloromethyl)-3-substitutedphenyl precursors, followed by purification via flash chromatography (1:1 hexanes/EtOAc) . Key optimization strategies include:
Q. Which spectroscopic techniques are most reliable for characterizing 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole?
Methodological Answer: A combination of NMR (¹H, ¹³C) , IR , and mass spectrometry is essential:
- ¹H NMR : Identifies protons on the chloropropyl chain (δ 3.6–3.8 ppm for CH₂Cl) and methyl group (δ 2.4–2.6 ppm) .
- ¹³C NMR : Confirms the oxadiazole ring carbons (δ 165–175 ppm) and chloropropyl carbon (δ 45–50 ppm) .
- IR : Detects C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
- HRMS : Validates molecular weight with <5 ppm error .
Q. How can common impurities in the synthesis of this compound be identified and minimized?
Methodological Answer: Common impurities include unreacted starting materials (e.g., amidoximes) and byproducts from incomplete cyclization. Mitigation strategies:
- TLC monitoring : Track reaction progress using ethyl acetate/hexanes (1:1) as the mobile phase .
- HPLC-PDA : Detect impurities at 254 nm; retention times vary based on polarity .
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
Advanced Research Questions
Q. How does the 3-methyl-1,2,4-oxadiazole ring influence metabolic stability in biological systems?
Methodological Answer: Metabolic studies on 3-methyl-1,2,4-oxadiazole derivatives in liver microsomes reveal two primary pathways:
- Ring cleavage : Catalyzed by CYP450 enzymes, leading to open-chain metabolites .
- Methyl hydroxylation : Forms 3-hydroxymethyl derivatives, observed in rat hepatocytes .
Experimental design : - Use LC-UV/MS to profile metabolites.
- Compare interspecies metabolism (e.g., human vs. rat microsomes) to assess stability .
Q. What computational methods predict the reactivity of the chloropropyl group in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations can model reaction pathways:
- Electrostatic potential maps : Highlight electrophilic regions (e.g., chloropropyl carbon) susceptible to nucleophilic attack .
- Transition state analysis : Predict activation energies for SN2 mechanisms .
Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in DMSO/water) .
Q. How do structural modifications to the oxadiazole ring affect biological activity or enzyme interactions?
Methodological Answer: Structure-Activity Relationship (SAR) studies demonstrate:
- Methyl substitution : Enhances metabolic stability but may reduce solubility .
- Chloropropyl chain : Increases electrophilicity, enabling covalent binding to target enzymes (e.g., PDE4 inhibitors) .
Experimental validation : - Enzyme assays : Measure IC₅₀ values against target proteins.
- Docking simulations : Use AutoDock Vina to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
